molecular formula C7H7BN2O2 B2565639 (6-Cyano-4-methylpyridin-3-yl)boronic acid CAS No. 2225178-21-0

(6-Cyano-4-methylpyridin-3-yl)boronic acid

Cat. No.: B2565639
CAS No.: 2225178-21-0
M. Wt: 161.96
InChI Key: MFMJHLACFJJKQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(6-Cyano-4-methylpyridin-3-yl)boronic acid” is 1S/C7H7BN2O2/c1-5-2-6 (3-9)10-4-7 (5)8 (11)12/h2,4,11-12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Boronic acids, including “this compound”, are used in various chemical reactions. They are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .

Scientific Research Applications

Catalysis

Boronic acids are utilized in catalysis, particularly in enantioselective synthesis. For instance, a boronic acid catalysis was discovered that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals using a chiral boronic acid catalyst. This reaction facilitates the creation of densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic reactions and molecular assembly (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Boronic acids have seen significant use in sensing applications due to their ability to form complexes with diols and strong Lewis bases, leading to their utility in various homogeneous and heterogeneous detection assays. This includes applications in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Fluorescent Chemosensors

The interaction of boronic acid with cis-1,2- or 1,3-diol has been exploited in the development of fluorescent chemosensors for the detection of carbohydrates and bioactive substances. Recent advancements in boronic acid sensors have led to the development of probes with significant changes in fluorescence intensity, excitation, and emission wavelengths, offering new avenues for the detection of substances like L-dopamine, fluoride, and various ions (Huang et al., 2012).

Biomaterials and Therapeutics

Boronic acid-containing polymers have emerged as valuable tools in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of these polymers underpin their utility in creating new biomaterials for therapeutic applications (Cambre & Sumerlin, 2011).

Diagnostic and Pharmaceutical Agents

Due to their structural features, boronic acid compounds have been developed into potent enzyme inhibitors, agents for boron neutron capture therapy in cancer treatment, and mimics that recognize biologically important saccharides. This versatility highlights the potential of boronic acid compounds in diagnostics and as pharmaceutical agents (Yang, Gao, & Wang, 2003).

Mechanism of Action

Target of Action

The primary target of the compound (6-Cyano-4-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a nucleophilic organic group, is transferred from boron to palladium . This process is a key step in the formation of new carbon-carbon bonds .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are important factors for bioavailability .

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently in a variety of environmental conditions .

Safety and Hazards

“(6-Cyano-4-methylpyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(6-cyano-4-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c1-5-2-6(3-9)10-4-7(5)8(11)12/h2,4,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMJHLACFJJKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225178-21-0
Record name (6-cyano-4-methylpyridin-3-yl)boronic acid
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